3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide 3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide
Brand Name: Vulcanchem
CAS No.: 663168-48-7
VCID: VC0366633
InChI: InChI=1S/C14H18N2O4S/c1-10(2)9-15-13(17)7-8-16-14(18)11-5-3-4-6-12(11)21(16,19)20/h3-6,10H,7-9H2,1-2H3,(H,15,17)
SMILES: CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O
Molecular Formula: C14H18N2O4S
Molecular Weight: 310.37g/mol

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide

CAS No.: 663168-48-7

Main Products

VCID: VC0366633

Molecular Formula: C14H18N2O4S

Molecular Weight: 310.37g/mol

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide - 663168-48-7

CAS No. 663168-48-7
Product Name 3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide
Molecular Formula C14H18N2O4S
Molecular Weight 310.37g/mol
IUPAC Name N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C14H18N2O4S/c1-10(2)9-15-13(17)7-8-16-14(18)11-5-3-4-6-12(11)21(16,19)20/h3-6,10H,7-9H2,1-2H3,(H,15,17)
Standard InChIKey ZOUBHCUCKQBNIV-UHFFFAOYSA-N
SMILES CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O
Canonical SMILES CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O
PubChem Compound 894065
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator